molecular formula C7H3ClN2O2 B1585413 3-Chloro-5-nitrobenzonitrile CAS No. 34662-30-1

3-Chloro-5-nitrobenzonitrile

Cat. No.: B1585413
CAS No.: 34662-30-1
M. Wt: 182.56 g/mol
InChI Key: HLEQCLVTXOSSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-nitrobenzonitrile involves the nitration of 3-chlorobenzonitrile. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 3-chloro-5-nitrobenzoyl chloride with a suitable dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in the presence of hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines (NH2R), thiols (RSH), or alkoxides (RO-) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Reduction: 3-Chloro-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

3-Chloro-5-nitrobenzonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitrile-containing compounds.

    Medicine: As a precursor in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrobenzonitrile depends on the specific application and the target molecule

    Enzyme Inhibition: The nitro group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

    Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and modification of biological molecules.

    Redox Reactions: The nitro group can undergo redox reactions, affecting the redox state of biological systems and influencing cellular processes.

Comparison with Similar Compounds

3-Chloro-5-nitrobenzonitrile can be compared with other similar compounds such as:

    3-Chlorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzonitrile: Lacks the chlorine atom, affecting its reactivity and applications.

    3-Amino-5-chlorobenzonitrile: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.

The presence of both chlorine and nitro groups in this compound makes it a unique compound with distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-chloro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQCLVTXOSSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345217
Record name 3-Chloro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34662-30-1
Record name 3-Chloro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (440 mL) was added slowly to crushed ice (1200 g) and 2-amino-3-chloro-5-nitrobenzonitrile (43.8 g) was suspended in the resulting H2SO4 solution. After addition of 2-propanol (1600 mL), the mixture was heated to 40° C. internal temperature with vigorous stirring. A solution of NaNO2 (66.0 g) in water (100 mL) was added dropwise. After completion of addition, the mixture was kept at 40° C. for an additional 3 h, then cooled to ambient temperature and extracted with CH2Cl2. The organic extract was washed sequentially with water, 0.1 N NaOH, water, and brine, and then dried over MgSO4, filtered through a pad of silica gel, and evaporated to yield the crude product as a yellow solid. Chromatography on silica gel (20% EtOAc/hexanes) followed by crystallization from 2-propanol yielded the product as yellow crystals. 1H-NMR (CDCl3): δ 8.47 (1H, t, J=2.0 Hz), 8.43 (1H, dd, J=1.4, 2.0 Hz), 7.98 (1H, dd, J=1.4, 2.0 Hz). 13C-NMR (CDCl3): δ 148.8, 137.4, 137.0, 128.1, 125.3, 115.4, 115.3.
Name
Quantity
440 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
43.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1600 mL
Type
reactant
Reaction Step Four
Name
Quantity
66 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-nitrobenzonitrile
Reactant of Route 3
3-Chloro-5-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-nitrobenzonitrile
Customer
Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper focuses on a direct chlorination method to synthesize 2-amino-3-chloro-5-nitrobenzonitrile from 2-amino-5-nitrobenzonitrile []. This is significant because it explores direct halogenation as a potential route for obtaining this specific compound. The study investigates the impact of various factors like catalysts, temperature, reaction time, and solvent recycling on the reaction's yield and the selectivity of chlorine addition to the desired position on the benzene ring.

Q2: Why is understanding regioselectivity important in this synthesis?

A2: Regioselectivity refers to the preference of a chemical reaction to occur at a specific position when multiple possibilities exist on a molecule. In the synthesis of 2-amino-3-chloro-5-nitrobenzonitrile [], achieving high regioselectivity is crucial to ensure the chlorine atom primarily attaches to the desired position (position 3) on the benzene ring. The presence of multiple substituents on the ring can influence the reactivity of different positions, making it essential to optimize reaction conditions for the desired product formation and minimize the formation of unwanted isomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.